(1S,2R)-1-N,2-N-Dimethyl-2,3-dihydro-1H-indene-1,2-diamine
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Overview
Description
(1S,2R)-1-N,2-N-Dimethyl-2,3-dihydro-1H-indene-1,2-diamine is an organic compound with a unique structure that includes an indene ring and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-N,2-N-Dimethyl-2,3-dihydro-1H-indene-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene ring, which can be derived from commercially available starting materials.
Amine Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-N,2-N-Dimethyl-2,3-dihydro-1H-indene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indene derivatives, which can have different functional groups attached to the indene ring.
Scientific Research Applications
(1S,2R)-1-N,2-N-Dimethyl-2,3-dihydro-1H-indene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-N,2-N-Dimethyl-2,3-dihydro-1H-indene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Amino-2-indanol: Another compound with an indene ring and amine groups.
(1S,2R)-1-Amino-2,3-dihydro-1H-indene-2-ol: Similar structure but with a hydroxyl group.
Uniqueness
(1S,2R)-1-N,2-N-Dimethyl-2,3-dihydro-1H-indene-1,2-diamine is unique due to its specific stereochemistry and the presence of two methylated amine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(1S,2R)-1-N,2-N-dimethyl-2,3-dihydro-1H-indene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-12-10-7-8-5-3-4-6-9(8)11(10)13-2/h3-6,10-13H,7H2,1-2H3/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNVLAUMNLRMIW-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC=C2C1NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC2=CC=CC=C2[C@@H]1NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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